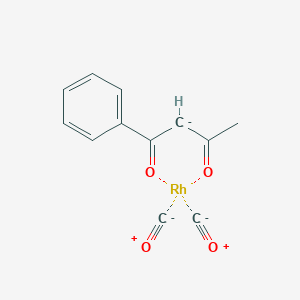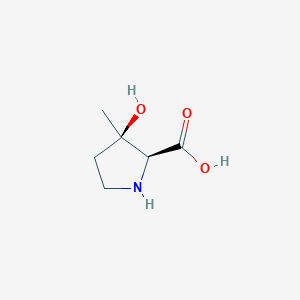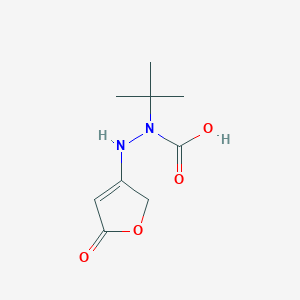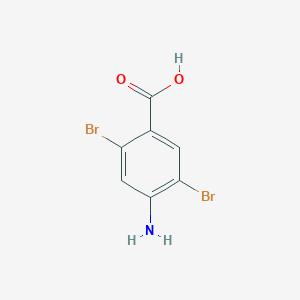
4-Amino-2,5-dibromobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,5-dibromobenzoic acid is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 5th positions, and an amino group is substituted at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,5-dibromobenzoic acid typically involves the bromination of 4-aminobenzoic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2nd and 5th positions of the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The crude product is typically purified through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2,5-dibromobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Nitro-2,5-dibromobenzoic acid.
Reduction: 2,5-Dibromobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-2,5-dibromobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-2,5-dibromobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the structure and function of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromobenzoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
4-Amino-3,5-dibromobenzoic acid: Similar structure but with bromine atoms at different positions, leading to different chemical properties.
4-Amino-2,3-dibromobenzoic acid: Another isomer with different bromine substitution pattern.
Uniqueness
4-Amino-2,5-dibromobenzoic acid is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form specific interactions with biomolecules makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C7H5Br2NO2 |
|---|---|
Poids moléculaire |
294.93 g/mol |
Nom IUPAC |
4-amino-2,5-dibromobenzoic acid |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |
Clé InChI |
FBUUGNPCSAPSHW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)N)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)
![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)

![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)
![Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)
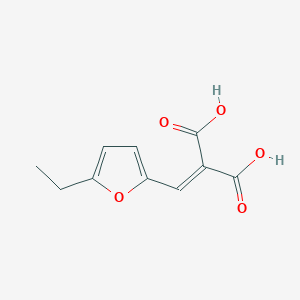
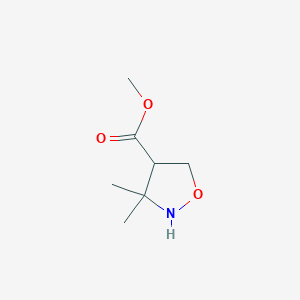

![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)
![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)

